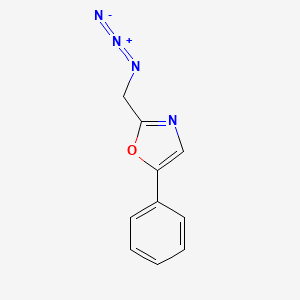

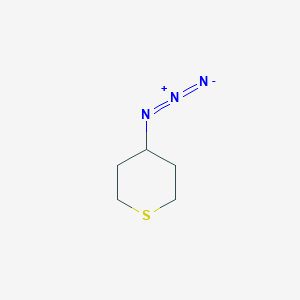

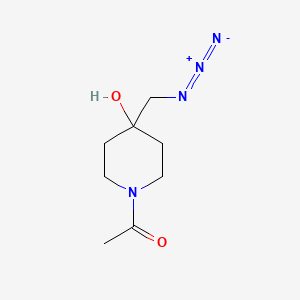

![molecular formula C11H17BrN2S B1488635 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1307775-30-9](/img/structure/B1488635.png)

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine

Overview

Description

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine, or BTMP, is a chemical compound that has been used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Asymmetric Synthesis

Asymmetric synthesis of 2-(1-aminoalkyl) piperidines employs derivatives similar to the queried compound. LiAlH4 reduction followed by hydrogenolysis has been used to achieve the diamine structure, demonstrating the compound's utility in synthesizing complex amines with potential activity across diverse biological targets (Froelich et al., 1996).

Crystal Structure Elucidation

The synthesis and crystallographic analysis of compounds bearing the piperidin-4-yl moiety, such as "[1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol," provide insights into the structural characteristics. These studies reveal the chair conformation of the piperidine ring and the tetrahedral geometry around sulfur atoms, highlighting the compound's role in advancing structural chemistry (Girish et al., 2008).

Biological Activity Screening

Derivatives of the compound have been identified as potential leads for treating bone disorders. A specific derivative, "(1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine," was found to target the Wnt beta-catenin signaling pathway, showing dose-dependent increases in bone formation rates in animal models. This indicates the compound's relevance in developing treatments for osteoporosis and other bone-related diseases (Pelletier et al., 2009).

Antidepressant-like Activity

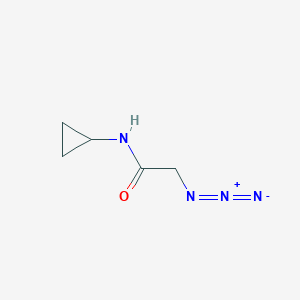

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing potent antidepressant-like activity. This demonstrates the compound's potential application in psychiatric medication development, specifically targeting depression with fewer side effects (Sniecikowska et al., 2019).

Anticonvulsant Agents

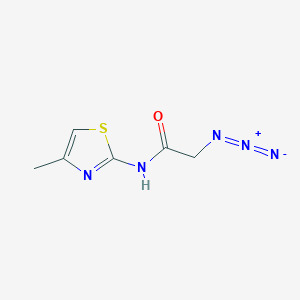

Substituted piperidines, including derivatives of the compound, have been synthesized and screened for anticonvulsant activity. These studies are integral in identifying new therapeutic agents for treating epilepsy and related seizure disorders, showcasing the compound's versatility in medicinal chemistry applications (Pandey & Srivastava, 2011).

Mechanism of Action

The compound “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine” might be synthesized via Suzuki cross-coupling reactions . The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon–carbon bonds between two aromatic compounds . This reaction is widely applied due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2S/c12-10-5-11(15-8-10)7-14-3-1-9(6-13)2-4-14/h5,8-9H,1-4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDMHEORLQFPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)

![5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride](/img/structure/B1488557.png)

![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)